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Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the
survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.
[1][2] In the tumor microenvironment (TME), signaling through CSF1R, activated by its ligands
CSF-1 and IL-34, is critical for the recruitment and polarization of tumor-associated
macrophages (TAMs).[1] These TAMs often adopt an M2-like phenotype, which promotes
tumor growth, angiogenesis, and immunosuppression.[3] Consequently, inhibiting the
CSF1/CSF1R axis is a promising therapeutic strategy in oncology.[4]

This document provides a detailed protocol for the preclinical evaluation of a selective CSF1R
inhibitor, exemplified by a compound with properties similar to known inhibitors like BLZ945, in
patient-derived xenograft (PDX) models. PDX models are established by implanting fresh
tumor tissue from a patient directly into immunodeficient mice. These models are known to
better recapitulate the heterogeneity and histopathology of the original human tumor compared
to traditional cell line-derived xenografts, making them a more predictive platform for evaluating
novel cancer therapies.
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This protocol outlines the procedures for establishing PDX models, in vivo efficacy evaluation
of the CSF1R inhibitor, and pharmacodynamic analyses to confirm target engagement and
biological effects.

CSF1R Signaling Pathway

The binding of ligands CSF-1 or IL-34 to CSF1R induces receptor dimerization and
autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates
downstream signaling cascades, primarily the PI3BK/AKT and MEK/ERK pathways, which
regulate macrophage proliferation, survival, and differentiation.
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Caption: CSF1R signaling pathway and point of inhibition.
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Experimental Workflow

The overall experimental process involves the establishment of PDX cohorts, treatment with
the CSF1R inhibitor, monitoring of tumor growth, and terminal collection of tissues for

pharmacodynamic analysis.
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Caption: Workflow for evaluating Csf1R-IN-14 in PDX models.
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Materials and Methods
Reagents

o CsflR-IN-14 (or representative inhibitor, e.g., BLZ945): Synthesized and formulated for oral
gavage.

» Vehicle Control: Formulation buffer (e.g., 0.5% methylcellulose with 10% DMSO, or 20%
Captisol).

e Antibodies for Immunohistochemistry (IHC):

o

Anti-phospho-CSF1R (Tyr723)

[¢]

Anti-F4/80 (for mouse macrophages)

[¢]

Anti-CD68 or CD163 (for macrophages)

[e]

Anti-Ki67 (for proliferation)

e Antibodies for Flow Cytometry:
o Anti-mouse CD45
o Anti-mouse CD11b
o Anti-mouse F4/80

o General Reagents: PBS, Formalin, Paraffin, Collagenase, DNase I, ACK Lysis Buffer.

Animal Models

o Strain: NOD.Cg-Prkdcscid 112rgtm1Wijl/SzJ (NSG) mice, 6-8 weeks old, female.

e Housing: Maintained in a specific-pathogen-free (SPF) facility with sterile food, water, and
bedding. All procedures must be approved by the Institutional Animal Care and Use
Committee (IACUC).

Detailed Experimental Protocols
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PDX Establishment and Cohort Generation

e Tumor Implantation: Under anesthesia, implant a small fragment (approx. 3x3x3 mm) of
fresh, sterile patient tumor tissue subcutaneously into the right flank of each NSG mouse.

e Tumor Growth Monitoring: Monitor mice for tumor engraftment. Once tumors reach
approximately 1000-1500 mm?, euthanize the mouse and harvest the tumor under sterile
conditions.

o Serial Passaging: Fragment the harvested tumor and implant into a new cohort of NSG mice
for expansion. Use tumors from passage 2 or 3 for efficacy studies to ensure stable growth
characteristics.

o Cohort Establishment: When tumors in the expansion cohort reach a volume of 150-200
mm3, randomize the mice into treatment groups (n=8-10 mice per group). Ensure the
average tumor volume is similar across all groups.

In Vivo Efficacy Study

e Drug Formulation: Prepare Csf1R-IN-14 in the appropriate vehicle at the desired
concentrations (e.g., 50 mg/kg and 200 mg/kg). Prepare a vehicle-only solution for the
control group.

» Dosing: Administer the compound or vehicle daily via oral gavage at a volume of 10 uL/g
body weight. A representative dose for a potent CSF1R inhibitor like BLZ945 is 200
mg/kg/day.

¢ Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate
tumor volume using the formula: Volume = (Length x Width?) / 2.

¢ Health Assessment: Monitor body weight and general health of the animals at each tumor
measurement.

o Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until
tumors in the control group reach the maximum allowed size (e.g., 2000 mm?).

Pharmacodynamic Analysis
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o Tissue Collection: At the end of the study, euthanize mice (typically 2-4 hours after the final
dose for PK/PD studies). Collect blood via cardiac puncture and harvest tumors and other
relevant organs (e.g., spleen, liver).

e Tumor Processing:

o For IHC: Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then
transfer to 70% ethanol before paraffin embedding.

o For Flow Cytometry: Place a portion of the tumor in ice-cold PBS and process
immediately. Mince the tissue and digest using a solution of collagenase and DNase | to
create a single-cell suspension.

e Immunohistochemistry (IHC):

o Section the paraffin-embedded tumor blocks (4-5 pm).

o Perform antigen retrieval as required for each antibody.

o Incubate sections with primary antibodies (e.qg., anti-F4/80, anti-p-CSF1R).

o Use a suitable secondary antibody and detection system (e.g., DAB).

o Counterstain with hematoxylin.

o Image the slides and quantify the staining intensity or the number of positive cells per field.
e Flow Cytometry:

o Treat the single-cell suspension with ACK lysis buffer to remove red blood cells.

o Stain cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-
CD11b, anti-F4/80) to identify and quantify TAMs (CD45+CD11b+F4/80+).

o Analyze the samples on a flow cytometer.

Data Presentation and Analysis
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Summarize all quantitative data in structured tables. Analyze tumor growth data to determine
the efficacy of the treatment.

Tumor Growth Inhibition
Calculate the percentage of Tumor Growth Inhibition (TGI) at the end of the study using the
formula: TGI (%) = (1 - (AT / AC)) x 100 Where:

e AT is the change in mean tumor volume for the treated group from Day O to the final day.

e AC is the change in mean tumor volume for the control group from Day O to the final day.

Representative Data Tables

Table 1: In Vivo Efficacy of Csf1R-IN-14 in a Pancreatic Cancer PDX Model | Treatment Group
| Dose (mg/kg, p.o., g.d.) | Mean Tumor Volume (mm?3) + SEM | TGI (%) | p-value vs. Vehicle | |
=== | -] |- ]:--|||| Day O | Day 21| | | | Vehicle | - | 155+ 15| 1250 + 110 | - | - | |
CsflR-IN-14 | 50 | 158 + 16 | 750 + 85 | 45.6 | <0.01 | | Csf1R-IN-14 | 200 | 152 + 14 | 420 + 55
| 77.3]<0.001 |

Table 2: Pharmacodynamic Effect of Csf1R-IN-14 on Tumor-Associated Macrophages

TAMs (% of CD45*

Treatment Grou Dose (mg/k -value vs. Vehicle
P (mglkg) cells) + SEM P

Vehicle - 35.2+35 -

CsflR-IN-14 50 18.6 +2.1 <0.01

| Csf1R-IN-14 | 200 | 8.5 + 1.5 | <0.001 |

Conclusion

This protocol provides a comprehensive framework for the in vivo evaluation of a selective
CSF1R inhibitor in patient-derived xenograft models. The use of PDX models offers a clinically
relevant platform to assess anti-tumor efficacy and to understand the pharmacodynamic effects
of CSF1R inhibition on the tumor microenvironment, specifically on the depletion of tumor-
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associated macrophages. The data generated from these studies are critical for making
informed decisions in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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